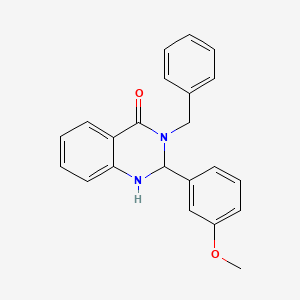

3-Benzyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML109 Analog is a potent and full agonist of the thyroid stimulating hormone receptor (TSHR). It is a small-molecule compound that has been identified as a selective and orally available agonist for TSHR. This compound has significant implications in the study of thyroidal and extrathyroidal tissues, making it a valuable pharmacological tool for scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ML109 Analog involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of an aminal functional group, which is subject to hydrolysis and other degradation mechanisms .

Industrial Production Methods

Industrial production methods for ML109 Analog are not widely disclosed due to proprietary reasons. The compound is usually produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The storage conditions for the compound include keeping it in powder form at -20°C for up to three years or in solvent at -80°C for up to two years .

化学反応の分析

Types of Reactions

ML109 Analog undergoes various chemical reactions, including:

Hydrolysis: The aminal functional group in ML109 Analog is subject to hydrolysis, especially under acidic conditions.

Degradation: The compound is stable at neutral and basic conditions but degrades at low pH.

Common Reagents and Conditions

Hydrolysis: Water and acidic conditions are commonly used to induce hydrolysis of the aminal group.

Stability: The compound is stable in neutral and basic conditions, with a half-life of approximately 16 hours.

Major Products Formed

The major products formed from the hydrolysis of ML109 Analog include the breakdown products of the aminal functional group. These products are typically less active or inactive compared to the parent compound .

科学的研究の応用

ML109 Analog has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the biology of thyroid stimulating hormone receptor in thyroidal and extrathyroidal tissues.

Biology: Helps in understanding the activation mechanisms of thyroid stimulating hormone receptor and its role in thyroid-related diseases.

Medicine: Potential applications in the study of thyroid disorders such as Graves’ disease and hypothyroidism.

Industry: Utilized in the development of new therapeutic agents targeting thyroid stimulating hormone receptor

作用機序

ML109 Analog exerts its effects by acting as a full agonist of the thyroid stimulating hormone receptor. It binds to the receptor and activates it, leading to the synthesis of thyroid hormones. The activation of thyroid stimulating hormone receptor involves the interaction of the extracellular domain with the transmembrane domain, mediated by a conserved ten-residue fragment from the hinge C-terminal loop .

類似化合物との比較

Similar Compounds

NCGC00229600: An allosteric inverse agonist of thyroid stimulating hormone receptor, used in the study of Graves’ disease.

VA-K-14 hydrochloride: A selective antagonist of thyroid stimulating hormone receptor that inhibits stimulation by serum and monoclonal antibodies from patients with Graves’ disease.

Uniqueness

ML109 Analog is unique in its ability to act as a full agonist of thyroid stimulating hormone receptor with high selectivity and oral availability. Unlike other compounds that may act as antagonists or inverse agonists, ML109 Analog fully activates the receptor, making it a valuable tool for studying the receptor’s biology and potential therapeutic applications .

特性

分子式 |

C22H20N2O2 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

3-benzyl-2-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C22H20N2O2/c1-26-18-11-7-10-17(14-18)21-23-20-13-6-5-12-19(20)22(25)24(21)15-16-8-3-2-4-9-16/h2-14,21,23H,15H2,1H3 |

InChIキー |

QJNJXXQOYUYPMO-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |

溶解性 |

17.3 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)

![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)

![methyl (2S)-1-[8-[[3-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768652.png)

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10768661.png)

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B10768665.png)

![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)

![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)

![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)